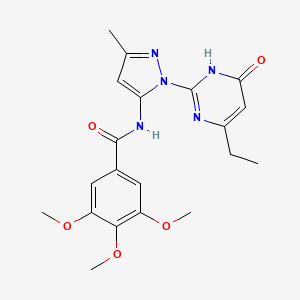

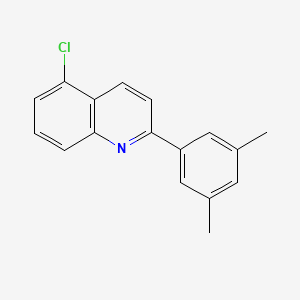

5-Chloro-2-(3,5-dimethylphenyl)quinoline

Übersicht

Beschreibung

5-Chloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H14ClN . It is used as a dopant material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

One method of synthesis involves the reaction of 2-chloro-3,5-dimethylbenzoic acid with aniline in the presence of a base. Another method involves the condensation of 3,5-dimethylphenylamine with 2-chloroquinoline.Molecular Structure Analysis

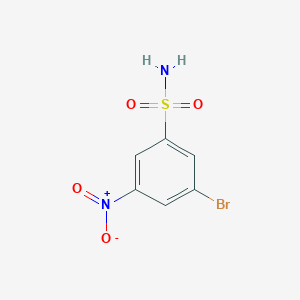

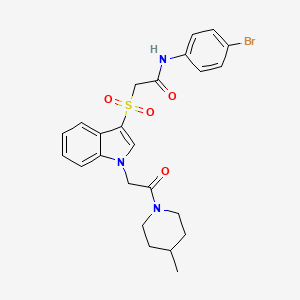

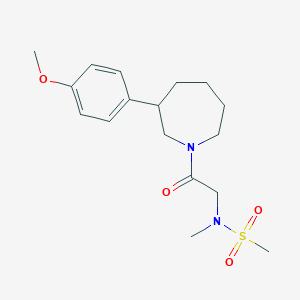

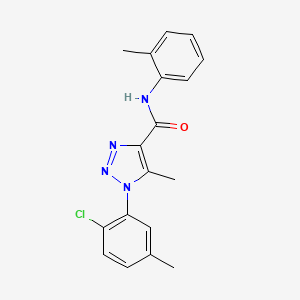

The molecular structure of 5-Chloro-2-(3,5-dimethylphenyl)quinoline consists of a quinoline core with a chlorine atom at the 5th position and a 3,5-dimethylphenyl group at the 2nd position .Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloro-2-(3,5-dimethylphenyl)quinoline, are known to exhibit a wide range of chemical reactions. Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .Wissenschaftliche Forschungsanwendungen

Drug Design and Medicinal Chemistry

5-Chloro-2-(3,5-dimethylphenyl)quinoline: is a compound that has garnered attention in the field of drug design due to its quinoline core structure. Quinolines are known for their broad spectrum of bioactivity, making them a significant pharmacophore in medicinal chemistry . This compound could be pivotal in the development of new drugs with improved efficacy and reduced side effects.

Synthesis of Biologically Active Molecules

The versatility of quinoline derivatives allows for the synthesis of a wide range of biologically active molecules. For instance, the compound can undergo various synthetic transformations, such as nucleophilic substitution reactions, to create molecules with potential pharmaceutical applications .

Organic Synthesis Methodologies

Quinoline derivatives serve as key intermediates in organic synthesis5-Chloro-2-(3,5-dimethylphenyl)quinoline can be used in transition metal-catalyzed reactions, ionic liquid-mediated reactions, and other green chemistry protocols to construct complex organic molecules .

Wirkmechanismus

While the specific mechanism of action for 5-Chloro-2-(3,5-dimethylphenyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, are known to inhibit DNA supercoiling and relaxation by binding to both gyrase and DNA and stabilizing the gyrase-DNA-cleaved complex .

Eigenschaften

IUPAC Name |

5-chloro-2-(3,5-dimethylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c1-11-8-12(2)10-13(9-11)16-7-6-14-15(18)4-3-5-17(14)19-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTBVSYIBDKSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(3,5-dimethylphenyl)quinoline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)